molecular formula C16H16N4O B11238503 4-(Dimethylamino)benzaldehyde 1,3-benzoxazol-2-ylhydrazone

4-(Dimethylamino)benzaldehyde 1,3-benzoxazol-2-ylhydrazone

Cat. No.: B11238503
M. Wt: 280.32 g/mol
InChI Key: MMXGXIVVWSANMS-GZTJUZNOSA-N
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Description

4-(Dimethylamino)benzaldehyde 1,3-benzoxazol-2-ylhydrazone is a chemical compound with the molecular formula C16H16N4O and a molecular weight of 280.332 g/mol . This compound is known for its unique structure, which combines a benzaldehyde moiety with a benzoxazole ring through a hydrazone linkage. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)benzaldehyde 1,3-benzoxazol-2-ylhydrazone typically involves the condensation reaction between 4-(Dimethylamino)benzaldehyde and 1,3-benzoxazol-2-ylhydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)benzaldehyde 1,3-benzoxazol-2-ylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzaldehyde or benzoxazole moieties.

    Reduction: Amines or other reduced forms of the hydrazone linkage.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-(Dimethylamino)benzaldehyde 1,3-benzoxazol-2-ylhydrazone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzaldehyde 1,3-benzoxazol-2-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with various biomolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)benzaldehyde 1,3-benzoxazol-2-ylhydrazone is unique due to its combination of a benzaldehyde moiety with a benzoxazole ring through a hydrazone linkage. This structure imparts distinctive chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C16H16N4O/c1-20(2)13-9-7-12(8-10-13)11-17-19-16-18-14-5-3-4-6-15(14)21-16/h3-11H,1-2H3,(H,18,19)/b17-11+

InChI Key

MMXGXIVVWSANMS-GZTJUZNOSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3O2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3O2

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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